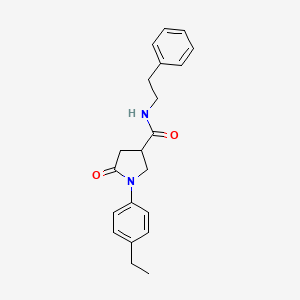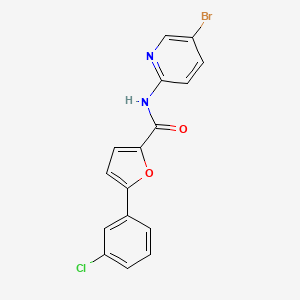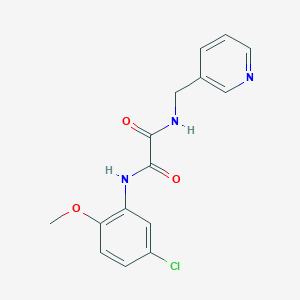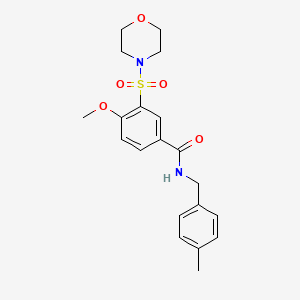
3-(acetylamino)-N,N-dipropylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(acetylamino)-N,N-dipropylbenzamide, also known as APDB, is a synthetic compound that belongs to the class of phenethylamines. It was first synthesized in the 1970s by Alexander Shulgin, a renowned chemist and pharmacologist. APDB is a structural analog of 3,4-methylenedioxy-N-methylamphetamine (MDMA), a popular recreational drug. However, unlike MDMA, APDB has not gained much popularity as a recreational drug due to its limited psychoactive effects. Instead, it has found applications in scientific research as a tool for studying the central nervous system.
作用机制
3-(acetylamino)-N,N-dipropylbenzamide acts as a serotonin and dopamine releaser by binding to the serotonin and dopamine transporters and inhibiting their reuptake. This leads to an increase in the levels of serotonin and dopamine in the synaptic cleft, resulting in enhanced neurotransmission. The exact mechanism of action of 3-(acetylamino)-N,N-dipropylbenzamide is not fully understood, but it is believed to involve the activation of the 5-HT2A receptor and the dopamine D1 receptor.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(acetylamino)-N,N-dipropylbenzamide are similar to those of MDMA, but with less potent effects. 3-(acetylamino)-N,N-dipropylbenzamide increases the levels of serotonin and dopamine in the brain, leading to enhanced neurotransmission. This results in a range of physiological and psychological effects, including increased heart rate, blood pressure, body temperature, and feelings of euphoria and empathy. However, the effects of 3-(acetylamino)-N,N-dipropylbenzamide are less pronounced compared to MDMA, and it has a shorter duration of action.
实验室实验的优点和局限性
The advantages of using 3-(acetylamino)-N,N-dipropylbenzamide in lab experiments include its relatively simple synthesis, low cost, and availability. It is also less potent and has fewer side effects compared to MDMA, making it a safer alternative for animal studies. However, the limitations of using 3-(acetylamino)-N,N-dipropylbenzamide include its limited psychoactive effects, which may not be suitable for certain types of studies. It also has a shorter duration of action compared to MDMA, which may require more frequent dosing in experiments.
未来方向
There are several future directions for research on 3-(acetylamino)-N,N-dipropylbenzamide. One area of interest is the role of 3-(acetylamino)-N,N-dipropylbenzamide in the treatment of psychiatric disorders such as depression and anxiety. 3-(acetylamino)-N,N-dipropylbenzamide has been shown to have antidepressant and anxiolytic effects in animal studies, and further research could explore its potential therapeutic applications. Another area of interest is the development of new analogs of 3-(acetylamino)-N,N-dipropylbenzamide with enhanced potency and selectivity for serotonin and dopamine receptors. These analogs could be used as tools for studying the central nervous system and could have potential therapeutic applications. Overall, 3-(acetylamino)-N,N-dipropylbenzamide has the potential to be a valuable tool for scientific research and could lead to new insights into the functioning of the central nervous system.
合成方法
The synthesis of 3-(acetylamino)-N,N-dipropylbenzamide involves several steps, starting from the reaction of 3,4-dimethoxyphenylacetone with nitroethane to form 1-(3,4-dimethoxyphenyl)-2-nitropropene. The nitropropene is then reduced using sodium borohydride to form 1-(3,4-dimethoxyphenyl)-2-amino-propane. The final step involves acetylation of the amine group using acetic anhydride and propylamine to form 3-(acetylamino)-N,N-dipropylbenzamide. The synthesis of 3-(acetylamino)-N,N-dipropylbenzamide is relatively straightforward and can be achieved using standard laboratory equipment.
科学研究应用
3-(acetylamino)-N,N-dipropylbenzamide has found applications in scientific research as a tool for studying the central nervous system. It acts as a serotonin and dopamine releaser, similar to MDMA, but with less potent effects. 3-(acetylamino)-N,N-dipropylbenzamide has been used in animal studies to investigate the role of serotonin and dopamine in various behaviors such as locomotion, aggression, and anxiety. It has also been used to study the effects of serotonin and dopamine on the regulation of body temperature and the cardiovascular system.
属性
IUPAC Name |
3-acetamido-N,N-dipropylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-4-9-17(10-5-2)15(19)13-7-6-8-14(11-13)16-12(3)18/h6-8,11H,4-5,9-10H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOOAMEIEQXPDEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)C1=CC(=CC=C1)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(acetylamino)-N,N-dipropylbenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8,9-dimethoxy-5-methyl-2,3-dihydro-1H-pyrrolo[2,1-a]isoquinolinium perchlorate](/img/structure/B5152271.png)
![6-methyl-5-[5-(1H-pyrazol-3-yl)-1,2,4-oxadiazol-3-yl]-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B5152285.png)



![2-{[2-(2-ethoxyphenoxy)ethyl]amino}ethanol ethanedioate (salt)](/img/structure/B5152310.png)
![2-phenyl-4-(4-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-1-piperazinyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5152317.png)
![N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5152320.png)

![diethyl 4-{[3-(4-morpholinyl)propyl]amino}-3,6-quinolinedicarboxylate](/img/structure/B5152325.png)


![N-{2-[5-(4-chlorophenyl)-2-furyl]-1-[(isopropylamino)carbonyl]vinyl}-4-methylbenzamide](/img/structure/B5152366.png)